molecular formula C17H20FN3O2 B607037 Decarboxyl ofloxacin, (R)- CAS No. 178964-52-8

Decarboxyl ofloxacin, (R)-

Cat. No. B607037
M. Wt: 317.36
InChI Key: XTLCAWXSWVQNHK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decarboxyl ofloxacin, (R)- is a biochemical.

Scientific Research Applications

1. Impact on Plant Growth and Oxidative Damage

Decarboxyl ofloxacin has been studied for its effects on plant growth, particularly in tomatoes. Lower levels of ofloxacin treatment (5 mg L-1 and 10 mg L-1) promoted tomato growth, while higher concentrations (20 mg L-1 and 40 mg L-1) negatively affected plant growth, photosynthesis, and increased oxidative damage. Grafting experiments showed that grafted plants could alleviate ofloxacin stress (Zhang et al., 2021).

2. Enantioselective Detection

Enantioselective electrochemical immunosensors have been developed for the detection of chiral antibiotic ofloxacin, including R-ofloxacin. These sensors use a dual amplification strategy and have shown sensitivity and selectivity in detecting ofloxacin enantiomers (He et al., 2015).

3. Antibacterial Mechanism

Studies have explored the differential antibacterial activity of ofloxacin enantiomers. The S isomer has been found to have significantly higher antibacterial activity compared to the R isomer, attributed to differences in binding to the DNA gyrase enzyme, a key target in bacteria (Morrissey et al., 1996).

4. Fenton Oxidation Degradation

Research has investigated the degradation of ofloxacin through the Fenton oxidation process, revealing that the initial degradation step could be associated with decarboxylation at the quinolone moiety. This process offers insights into the reduction of antibacterial potentials (Pi et al., 2014).

5. Absorption in the Small Intestine

The intestinal absorption of ofloxacin isomers, including R-ofloxacin, has been studied in rats. The absorption of both enantiomers is pH dependent, with S-(-)-Ofloxacin showing a greater affinity for the intestinal transporter (Rabbaa et al., 1997).

6. Chemiluminescence Detection Methods

Chemiluminescence detection methods for ofloxacin involve direct oxidation or enhancement of emission from other reactions. These methods have been compared for analytical methodology and light-producing pathways (Francis & Adcock, 2005).

properties

CAS RN

178964-52-8

Product Name

Decarboxyl ofloxacin, (R)-

Molecular Formula

C17H20FN3O2

Molecular Weight

317.36

IUPAC Name

(3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazin-7-one

InChI

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m1/s1

InChI Key

XTLCAWXSWVQNHK-LLVKDONJSA-N

SMILES

O=C1C=CN2[C@H](C)COC3=C(N4CCN(C)CC4)C(F)=CC1=C23

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Decarboxyl ofloxacin, (R)-;  UNII-X1XJ3HO9VQ;  X1XJ3HO9VQ;  ZINC48523202.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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